2,4-Diamino-6,7-dimethoxyquinazoline - 60547-96-8

2,4-Diamino-6,7-dimethoxyquinazoline

Catalog Number: EVT-333910
CAS Number: 60547-96-8
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Diamino-6,7-dimethoxyquinazoline, also referred to as 6,7-dimethoxyquinazoline-2,4-diamine or 6,7-dimethoxy-2,4-quinazolinediamine, is a heterocyclic organic compound that has gained significant attention in medicinal chemistry and drug discovery. This compound serves as a versatile scaffold in the development of various biologically active molecules, particularly as antagonists for α1-adrenergic receptors [, , , , , , , ]. Its ability to modulate these receptors makes it a valuable tool for investigating physiological processes and exploring potential therapeutic applications for conditions such as hypertension.

Synthesis Analysis

The synthesis of 2,4-diamino-6,7-dimethoxyquinazoline and its derivatives typically involves multi-step reaction sequences. A common approach starts with readily available starting materials like isovanillin or vanillin [, ]. These precursors undergo a series of transformations, including protection, oxidation, cyclization, and substitution reactions, to construct the core quinazoline structure. Subsequent modifications at specific positions, particularly at the 2-position, are crucial for fine-tuning the pharmacological properties of the resulting derivatives.

For instance, the synthesis of prazosin metabolites, the 6-O-demethyl and 7-O-demethyl analogues, involves separate ten-step reaction sequences starting from isovanillin and vanillin, respectively [, ].

Mechanism of Action

2,4-Diamino-6,7-dimethoxyquinazoline derivatives primarily exert their biological effects through antagonism of α1-adrenergic receptors [, , , , ]. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and mediate the actions of the neurotransmitter norepinephrine.

Upon binding to α1-adrenergic receptors, these compounds prevent the endogenous agonist, norepinephrine, from binding and activating the receptor. This inhibition disrupts downstream signaling pathways, leading to a decrease in smooth muscle contraction, particularly in blood vessels. Consequently, this blockade results in vasodilation, reducing peripheral resistance and lowering blood pressure [, , , , ].

Physical and Chemical Properties Analysis
  • Basicity: The presence of the two amino groups contributes to the basic nature of the molecule. Protonation of these groups at physiological pH is crucial for interaction with α1-adrenergic receptors [].
Applications
  • Antihypertensive Agents: The ability of these compounds to selectively block α1-adrenergic receptors has led to their development as antihypertensive drugs [, , , , , , , ]. By relaxing blood vessels and reducing peripheral resistance, they effectively lower blood pressure, making them valuable therapeutic agents for managing hypertension.
  • Investigating α1-Adrenergic Receptor Pharmacology: These compounds serve as crucial tools in pharmacological studies to understand the structure, function, and signaling pathways of α1-adrenergic receptors [, , , ]. Their use has helped to elucidate the roles of different α1-adrenergic receptor subtypes in various physiological processes.
  • Histone Lysine Methyltransferase G9a Inhibition: Modifications of the 2,4-diamino-6,7-dimethoxyquinazoline template have resulted in the discovery of potent and selective inhibitors of histone lysine methyltransferase G9a, an enzyme involved in epigenetic regulation [, ]. These inhibitors show promise as potential anticancer agents and tools for studying the biological functions of G9a.
  • Antimalarial Drug Discovery: 6,7-dimethoxyquinazoline-2,4-diamines have been explored as potential antimalarial agents []. While specific details on their mechanism of action against malaria parasites require further investigation, their structural similarity to known antimalarial compounds suggests potential in this area.

Prazosin

  • Compound Description: Prazosin is an antihypertensive drug that acts as an α1-adrenoceptor antagonist. It is a 2,4-diamino-6,7-dimethoxyquinazoline derivative with a 2-furoylpiperazine substituent at the 2-position of the quinazoline ring. [, , , , , , ]
  • Relevance: Prazosin serves as a crucial lead compound in the development of numerous 2,4-diamino-6,7-dimethoxyquinazoline derivatives with improved antihypertensive properties. These studies focus on understanding the structural elements responsible for α1-adrenoceptor antagonism and antihypertensive activity by modifying the substituents on the quinazoline core, particularly at the 2-position. [, , , , , ] The identification of 2,4-diamino-6,7-dimethoxyquinazoline as the pharmacophore for α1-adrenoceptor recognition originated from the study of prazosin's structure-activity relationships. [, ]

Doxazosin

  • Compound Description: Doxazosin, another α1-adrenoceptor antagonist and antihypertensive agent, is also a derivative of 2,4-diamino-6,7-dimethoxyquinazoline. [, ] It features a benzodioxanoylpiperazine moiety at the 2-position of the quinazoline ring. [, ] Doxazosin exhibits potent and selective antagonism of α1-adrenoceptors, resulting in prolonged antihypertensive effects in animal models. [, ]
  • Relevance: Similar to prazosin, doxazosin exemplifies how modifications to the 2-position substituent of the 2,4-diamino-6,7-dimethoxyquinazoline scaffold can significantly impact antihypertensive activity and duration of action. [, ] The development of doxazosin highlights the importance of exploring diverse substituents on the quinazoline core to identify compounds with enhanced therapeutic profiles. [, ]

6-O-Demethylprazosin and 7-O-Demethylprazosin

  • Compound Description: These compounds are metabolites of prazosin identified in both dog and rat models. [, ] They are structurally similar to prazosin, with the 6-O-demethyl derivative being the major metabolite and the 7-O-demethyl derivative being a less prevalent but significant metabolite. [, ] While less potent than prazosin as blood pressure-lowering agents, these metabolites may contribute to prazosin's overall antihypertensive effect due to their presence in significant amounts after administration. [, ]
  • Relevance: The identification of these metabolites highlights the metabolic pathways of prazosin and provides insights into potential structural modifications that could influence the pharmacokinetic properties of 2,4-diamino-6,7-dimethoxyquinazoline derivatives. [, ] The reduced potency of these metabolites also emphasizes the importance of the dimethoxy substitution pattern for optimal α1-adrenoceptor antagonism. [, ]

Alfuzosin

  • Compound Description: Alfuzosin is an α1-adrenoceptor antagonist and antihypertensive agent belonging to the class of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines. [] It demonstrates high selectivity for peripheral α1-postjunctional adrenoceptors. []
  • Relevance: While not directly derived from 2,4-diamino-6,7-dimethoxyquinazoline by substitution at the 2-position, alfuzosin highlights an alternative approach to designing quinazoline-based antihypertensive agents. [] This compound showcases the versatility of the quinazoline scaffold in generating diverse structures with varying pharmacological profiles. []

UNC0224 (8)

  • Compound Description: UNC0224 is a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] This 2,4-diamino-7-aminoalkoxyquinazoline derivative exemplifies the potential of modifying the 7-position of the quinazoline core for developing compounds with novel biological activities. [, ]
  • Relevance: Although not directly targeting α1-adrenoceptors, UNC0224 demonstrates the adaptability of the 2,4-diamino-6,7-dimethoxyquinazoline scaffold for targeting different biological pathways. [, ] The discovery of UNC0224 as a G9a inhibitor further highlights the versatility of this chemical class beyond its traditional use as antihypertensive agents. [, ]

UNC0321 (29)

  • Compound Description: UNC0321 represents a further optimization of the 2,4-diamino-7-aminoalkoxyquinazoline template, achieving picomolar potency against G9a. [] This compound is a highly potent G9a inhibitor developed through structure-based design guided by the co-crystal structure of UNC0224 with G9a. []
  • Relevance: Similar to UNC0224, UNC0321 demonstrates the successful application of the 2,4-diamino-6,7-dimethoxyquinazoline scaffold in developing potent inhibitors of targets beyond α1-adrenoceptors. [] The development of UNC0321 from UNC0224 illustrates the power of structure-based drug design in optimizing the activity of 2,4-diamino-6,7-dimethoxyquinazoline derivatives for specific biological targets. []

Properties

CAS Number

60547-96-8

Product Name

2,4-Diamino-6,7-dimethoxyquinazoline

IUPAC Name

6,7-dimethoxyquinazoline-2,4-diamine

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14)

InChI Key

ZCIPYVXKMWNKLZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC

Synonyms

2,4-Diamino-6,7-dimethoxyquinazoline;

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.